N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 899936-99-3
VCID: VC4921697
InChI: InChI=1S/C24H24N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14,20,22H,4,7,13,15-16H2,(H,25,29)
SMILES: C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.52

N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide

CAS No.: 899936-99-3

Cat. No.: VC4921697

Molecular Formula: C24H22N4O5S

Molecular Weight: 478.52

* For research use only. Not for human or veterinary use.

N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide - 899936-99-3

Specification

CAS No. 899936-99-3
Molecular Formula C24H22N4O5S
Molecular Weight 478.52
IUPAC Name N-benzyl-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]butanamide
Standard InChI InChI=1S/C24H24N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14,20,22H,4,7,13,15-16H2,(H,25,29)
Standard InChI Key QGEXPPCGDJGEFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

N-Benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a complex organic compound with a molecular structure that includes a thieno[3,2-d]pyrimidine core, a 4-nitrophenyl group, and a benzyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features.

Molecular Formula and Weight

The molecular formula of this compound is not explicitly provided in the search results, but based on similar structures, it would be expected to have a complex formula reflecting its thieno[3,2-d]pyrimidine core and additional functional groups. The molecular weight would be substantial due to the presence of these groups.

Synthesis

The synthesis of compounds like N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine ring and the attachment of the benzyl and 4-nitrophenyl groups. Specific synthesis details for this exact compound are not provided in the search results, but similar compounds often require careful control of reaction conditions to ensure the desired product is formed.

Biological Activity

While specific biological activity data for this compound is not available in the search results, compounds with similar structures are often investigated for their potential as pharmaceuticals or biological probes. The presence of a nitro group and a benzyl moiety can influence the compound's interactions with biological targets.

Chemical Stability and Reactivity

The stability and reactivity of this compound would depend on its functional groups. The nitro group can be reactive under certain conditions, and the thieno[3,2-d]pyrimidine core may exhibit unique chemical properties due to its heterocyclic structure.

Data Tables

PropertyDescription
Molecular FormulaNot explicitly provided, but complex due to thieno[3,2-d]pyrimidine core and additional groups
Molecular WeightExpected to be substantial due to the presence of multiple functional groups
SynthesisInvolves formation of thieno[3,2-d]pyrimidine ring and attachment of benzyl and 4-nitrophenyl groups
Biological ActivityPotential for pharmaceutical applications, but specific data not available
Chemical StabilityDependent on functional groups, with potential reactivity of the nitro group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator